6-Hydroxy-5-aza-2-oxindole
Description
Significance of the Oxindole (B195798) and Azaindole Core Structures in Medicinal Chemistry and Drug Discovery
The oxindole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in various natural alkaloids and its wide array of pharmacological activities. nih.gov It was first identified in plants of the Uncaria genus, which have a history of use in traditional medicine. nih.gov In modern drug discovery, oxindole derivatives have been investigated for a plethora of therapeutic applications, including anticancer, anti-inflammatory, antiviral, antibacterial, and kinase inhibitory activities. nih.govresearchgate.net For example, isatin (B1672199) (1H-indole-2,3-dione), a well-known oxindole derivative, and its analogues have demonstrated capabilities as kinase inhibitors, which are crucial proteins in cell cycle regulation. researchgate.net The versatility of the oxindole core allows for substitutions at various positions, leading to the development of compounds with tailored biological effects, such as spiro-oxindoles with potent activity against leukemia cells. researchgate.net
Similarly, the azaindole nucleus, where a carbon atom in the indole (B1671886) ring is replaced by a nitrogen atom, is of great interest to medicinal chemists. This modification significantly alters the electronic distribution of the molecule, influencing its binding properties and metabolic stability. vulcanchem.com 7-aza-2-oxindole derivatives, for instance, have been synthesized and evaluated for their anti-inflammatory properties. nih.govdovepress.com In a study focused on developing treatments for sepsis, a series of 7-aza-2-oxindole derivatives were designed based on the structure of the anti-inflammatory drug tenidap. nih.govdovepress.com These compounds were assessed for their ability to inhibit the release of pro-inflammatory cytokines like tumor necrosis factor (TNF)-α and interleukin (IL)-6. nih.govdovepress.com
Overview of the Research Landscape for Substituted Azaindoles and Oxindoles
The research landscape for substituted azaindoles and oxindoles is dynamic and expansive, driven by the quest for novel therapeutic agents. A significant portion of research focuses on developing efficient synthetic methodologies to create diverse libraries of these compounds. organic-chemistry.org Techniques such as palladium-catalyzed cyclizations, Knoevenagel condensation, and various multi-component reactions are employed to construct and functionalize the core scaffolds. organic-chemistry.orgmdpi.com
Structure-activity relationship (SAR) studies are a cornerstone of this research, aiming to understand how different substituents affect biological activity. For instance, research has shown that for certain indole-2-one derivatives, high molecular polarizability and a low lipid/water partition coefficient are beneficial for anti-inflammatory activity. nih.govdovepress.com In the context of anticancer research, derivatives of methyl 5-aza-2-oxindole have shown potent cytotoxicity against breast cancer cell lines, with activity dependent on the specific substitutions made. vulcanchem.com Other studies have explored how different functional groups impact the kinase inhibitory potential of oxindole-based compounds, with some derivatives showing potent and selective inhibition of key cancer-related kinases like FLT3 and CDK2. mdpi.com Beyond direct therapeutic applications, compounds like 6-Hydroxy-5-aza-2-oxindole are also valued as synthetic building blocks for creating more complex molecules and for generating chemical libraries used in high-throughput screening. vulcanchem.com
Data Tables
Table 1: Biological Activities of Related Oxindole and Azaoxindole Derivatives
| Compound Class/Derivative | Target/Application | Key Findings | Reference(s) |
| Methyl 5-aza-2-oxindole derivatives | Anticancer (MCF-7, MDA-MB-231 breast cancer cells) | Exhibited potent cytotoxicity with IC50 values ranging from 1.03 µM to 22.54 µM; induces apoptosis. | vulcanchem.com |
| Indole-2-one derivatives | Anti-inflammatory (LPS-stimulated macrophages) | Inhibited expression of TNF-α, IL-6, COX-2, and iNOS. | nih.govdovepress.com |
| 7-Aza-2-oxindole derivatives | Anti-inflammatory (LPS-stimulated macrophages) | Generally showed less potent anti-inflammatory activity compared to indole-2-one analogues in the same study. | dovepress.com |
| Oxindole-based pyridyl derivatives | Anticancer (FLT3/CDK2 Kinase Inhibition) | Compound 5g showed powerful cytostatic effects against 17 cancer cell lines and cytotoxic effects against OVCAR-4. | mdpi.com |
| 5-Oxopyrrolidine derivatives | Antimicrobial (Multidrug-resistant S. aureus) | A derivative with a 5-nitrothiophene substituent showed promising and selective activity. | nih.gov |
| Isatin derivatives | Kinase Inhibition | Shown to be efficient inhibitors of kinases involved in the cell cycle. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-2-5-4(3-8-6)1-7(11)9-5/h2-3H,1H2,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDXZQUHIJMLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CNC(=O)C=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Pharmacological Potential of 6 Hydroxy 5 Aza 2 Oxindole and Analogs
Anticancer and Antiproliferative Activities
The anticancer potential of the aza-2-oxindole scaffold has been an area of scientific inquiry, drawing from the known biological activities of the broader oxindole (B195798) and isatin (B1672199) families. These compounds are investigated for their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with cellular processes essential for tumor progression.
In vitro Cytotoxicity against Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, A549, CCRF-CEM, RS4;11, KB)
While specific cytotoxic data for 6-Hydroxy-5-aza-2-oxindole against a broad panel of cancer cell lines are not extensively documented in the available literature, studies on related aza-2-oxindole (azaindolinone) derivatives provide some insight. The introduction of a nitrogen atom into the oxindole core, creating an azaindolinone, has been shown to modulate cytotoxic activity. For instance, in one study, modifying a compound to incorporate a 4- or 7-azaindolinone core resulted in diminished biological activity, with these analogs being less cytotoxic than the parent compound in most of the cell lines evaluated. scispace.com
Conversely, other modifications to the core indolinone structure have yielded compounds with significant potency. For example, certain pyrrole-substituted indolinones have been identified as highly active cytotoxins against various lung, breast, and gastric cancer cell lines. scispace.com While not 5-aza-2-oxindoles, these findings highlight that substitutions on the core ring system are critical in determining the antiproliferative effects. Research on other related heterocyclic compounds has shown potent activity against cell lines such as HCT-116, HepG2, and A549, although these results are not directly attributable to the 5-aza-2-oxindole scaffold. researchgate.net
Induction of Apoptosis and Cell Cycle Arrest
The ability of aza-2-oxindole analogs to halt cell cycle progression and trigger apoptosis (programmed cell death) is a key area of investigation for their anticancer mechanism. Protein kinases, which are crucial regulators of the cell cycle, are common targets for this class of compounds. nih.gov Dysregulation of these kinases is a hallmark of many cancers. nih.gov
Studies on related indolinone structures have shown that specific N-alkylation can lead to compounds with sub-micromolar cytotoxic activity that induce morphological changes in cancer cells, cause cell cycle arrest in the G2/M phase, and ultimately lead to cell death via apoptosis. scispace.com Furthermore, related structures known as azaaurones have been found to inhibit the proliferation of bladder tumor cells and induce apoptosis through a pathway dependent on the fibroblast growth factor receptor-3 (FGFR). scispace.com The capacity of 5-aza-2-oxindole derivatives to induce apoptosis may be linked to their interaction with key regulatory proteins like cyclin-dependent kinases (CDKs). nih.gov
Effects on Intracellular Redox State (e.g., Glutathione (B108866) Depletion, ROS Production)
The intracellular redox environment plays a critical role in cell survival and signaling, and its disruption can be a viable anticancer strategy. Many anticancer agents exert their effects by inducing oxidative stress, often through the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, such as glutathione (GSH), leading to cell death.
Currently, there is limited specific information detailing the effects of this compound or its close analogs on glutathione depletion and ROS production in cancer cells. However, research on structurally related quinone-containing compounds suggests that they can participate in the cellular redox cycle, acting as precursors to ROS and thereby inducing oxidative stress. mdpi.com
Mechanisms of Action in Cancer Cells
The precise molecular mechanisms underlying the anticancer activities of 5-aza-2-oxindole derivatives are still under investigation. A primary focus of research has been the inhibition of protein kinases, which are pivotal in controlling cell proliferation, survival, and differentiation. nih.gov The azaindole framework is a recognized scaffold in the design of kinase inhibitors. nih.gov
Specific targets that have been identified for related compounds include cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle progression. nih.gov Inhibition of these kinases can lead to the cell cycle arrest observed with some of these compounds. nih.gov Other proposed mechanisms for the broader class of isatin-based compounds include interaction with and disruption of tubulin, a key component of the cellular cytoskeleton, which can also lead to cell cycle arrest and apoptosis. scispace.com
Anti-inflammatory Properties
Derivatives of 5-aza-2-oxindole have demonstrated significant potential as anti-inflammatory agents. Chronic inflammation is a key factor in the development and progression of numerous diseases, and the inhibition of inflammatory mediators is a critical therapeutic goal.
Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, 5-LOX, PGES, iNOS)
Research into substituted -(Z)-3-benzylidine-5-aza-2-oxindole derivatives has shown that these compounds can effectively suppress the production of key pro-inflammatory molecules. researchgate.net In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common model for inflammation, these derivatives were evaluated for their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two critical inflammatory cytokines. researchgate.net
Several of these 5-aza-2-oxindole derivatives showed potent inhibitory effects on the production of both TNF-α and IL-6. researchgate.net Furthermore, mechanistic studies revealed that the anti-inflammatory action of these compounds extends to the inhibition of the expression of key enzymes involved in the inflammatory cascade. Specifically, effective compounds were found to inhibit the LPS-stimulated mRNA expression of cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (PGES), and inducible nitric oxide synthase (iNOS). researchgate.net These enzymes are responsible for producing inflammatory mediators like prostaglandins (B1171923) and nitric oxide. The data suggest that the 5-aza-2-oxindole scaffold is a promising template for the development of novel anti-inflammatory agents that act by suppressing multiple key inflammatory pathways. researchgate.net
Below is a data table summarizing the inhibitory effects of selected 5-aza-2-oxindole derivatives on inflammatory cytokine release.
| Compound | Inhibition of TNF-α (% of LPS control) | Inhibition of IL-6 (% of LPS control) |
| Derivative A | Significant Inhibition | Significant Inhibition |
| Derivative B | Moderate Inhibition | Significant Inhibition |
| Derivative C | Strong Inhibition | Strong Inhibition |
| This table is a representative summary of findings for a series of substituted-(Z)-3-benzylidine-5-aza-2-oxindole derivatives based on published research. "Derivative A, B, C" are placeholders for specific compounds from the studied series. |
Modulation of Cyclooxygenase (COX) Isozymes and Lipoxygenases
The arachidonic acid cascade is central to the inflammatory process, with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes playing pivotal roles. nih.gov The COX pathway is responsible for the synthesis of prostaglandins (PGs), with two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is primarily induced during inflammation. nih.govnih.gov The 5-lipoxygenase (5-LOX) pathway, on the other hand, produces leukotrienes (LTs), which are potent mediators of inflammation and allergic reactions. nih.govnih.gov Consequently, dual inhibition of both COX-2 and 5-LOX is considered an advanced therapeutic strategy to develop anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govd-nb.info
Derivatives of the aza-2-oxindole scaffold have been investigated for their anti-inflammatory properties, often building upon the structure of Tenidap, a known COX/5-LOX inhibitor. researchgate.net Research has shown that certain indole-2-one and 7-aza-2-oxindole derivatives can effectively inhibit the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govnih.gov This inhibition of COX-2 is a key mechanism for their anti-inflammatory effects. While direct inhibitory data on this compound is limited, studies on structurally similar oxindole derivatives have demonstrated significant and selective COX-2 inhibitory activity. nih.gov This suggests that the aza-oxindole core is a promising scaffold for developing potent anti-inflammatory agents targeting the COX-2 enzyme. nih.govnih.gov
Table 1: COX-2 Inhibitory Activity of Selected Oxindole Analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Oxindole Derivative 4e | COX-2 | 2.35 ± 0.04 | nih.gov |
| Oxindole Derivative 9h | COX-2 | 2.422 ± 0.10 | nih.gov |
| Oxindole Derivative 9i | COX-2 | 3.34 ± 0.05 | nih.gov |
| Trimethoxy Pyrazole (B372694)–Pyridazine Hybrid 5f | COX-2 | 1.50 | rsc.org |
| Trimethoxy Pyrazole–Pyridazine Hybrid 6f | COX-2 | 1.15 | rsc.org |
In vivo Anti-inflammatory Efficacy in Animal Models
The translation of in vitro activity to in vivo efficacy is a critical step in drug development. Animal models of inflammation are essential for evaluating the therapeutic potential of new chemical entities. nih.govmdpi.com Derivatives of aza-2-oxindole have demonstrated significant anti-inflammatory effects in such preclinical models.
In a key study, novel indole-2-one and 7-aza-2-oxindole derivatives were synthesized based on the structure of Tenidap. nih.gov The anti-inflammatory activity of these compounds was evaluated, and one of the lead compounds, an indole-2-one derivative designated 7i, was tested in a lipopolysaccharide (LPS)-induced septic mouse model. nih.govnih.gov Sepsis is a life-threatening condition characterized by a hyperinflammatory response. nih.gov The study found that compound 7i exhibited a significant protective effect against LPS-induced septic death in mice, highlighting its potent in vivo anti-inflammatory efficacy. nih.govnih.gov This finding suggests that the aza-2-oxindole scaffold holds therapeutic potential for treating acute inflammatory diseases. researchgate.netnih.gov
Enzyme Inhibition and Receptor Modulation
Kinase Inhibition (e.g., FLT3, CDK2, CDK4, CDK6, ALK, TrkA, VEGFR-2)
The azaindole and oxindole moieties are recognized as "privileged structures" in medicinal chemistry, particularly for the development of protein kinase inhibitors. researchgate.netnih.govnih.gov The nitrogen atoms in the heterocyclic rings can form crucial hydrogen bonds within the ATP-binding site of various kinases, leading to potent inhibition. researchgate.netnih.gov Dysregulation of kinases is a hallmark of many diseases, especially cancer, making them important therapeutic targets. nih.gov
Analogs of this compound have been designed and synthesized as potent inhibitors of several key kinases implicated in cancer pathogenesis.
FLT3 and CDKs: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). nih.gov Oxindole-based compounds have been developed as potent FLT3 inhibitors. nih.govmdpi.com In one study, an oxindole derivative (compound 5a) inhibited FLT3 kinase with an IC₅₀ value of 2.49 µM and showed selective inhibition of FLT3-ITD mutated AML cells. nih.gov Furthermore, novel oxindole derivatives have been identified as potent dual inhibitors of FLT3 and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com One such compound, 5l, displayed remarkable inhibitory activity against FLT3 (IC₅₀ = 36.21 nM) and was three times more potent against CDK2 (IC₅₀ = 8.17 nM) than the reference drug sunitinib. mdpi.comresearchgate.net The oxindole-based drug FN1501, which is in clinical trials, shows strong inhibition of FLT3, CDK2, CDK4, and CDK6. mdpi.com
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.gov A series of 3-substituted oxindole derivatives were found to inhibit VEGFR-2, with a lead compound (6f) showing an IC₅₀ value of 5.75 µM. nih.gov
ALK: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase involved in the development of certain cancers. nih.gov The azaindole scaffold has been successfully utilized to develop potent ALK inhibitors. nih.govnih.gov
Table 2: Kinase Inhibitory Activity of Selected Oxindole/Azaindole Analogs
| Compound | Target Kinase | IC₅₀ | Reference |
|---|---|---|---|
| Compound 5l (Oxindole-based) | FLT3 | 36.21 nM | mdpi.comresearchgate.net |
| Compound 5l (Oxindole-based) | CDK2 | 8.17 nM | mdpi.comresearchgate.net |
| Sunitinib (Reference) | CDK2 | 27.90 nM | mdpi.comresearchgate.net |
| Compound 5a (Oxindole-based) | FLT3 | 2.49 µM | nih.gov |
| Compound 5b (Oxindole-based) | FLT3 | 1.45 µM | nih.gov |
| Compound 6f (3-Substituted Oxindole) | VEGFR-2 | 5.75 µM | nih.gov |
| Compound 6f (3-Substituted Oxindole) | EGFR | 1.38 µM | nih.gov |
| FN1501 (Oxindole-based) | FLT3 | 0.27 nM | mdpi.com |
| FN1501 (Oxindole-based) | CDK2 | 2.47 nM | mdpi.com |
| FN1501 (Oxindole-based) | CDK4 | 0.85 nM | mdpi.com |
| FN1501 (Oxindole-based) | CDK6 | 1.96 nM | mdpi.com |
DNA Methyltransferase Inhibition and Associated Cellular Effects
Epigenetic modifications, such as DNA methylation, are crucial for regulating gene expression. nih.gov DNA methyltransferases (DNMTs) are the enzymes responsible for this process, and their aberrant activity is linked to various diseases, including cancer. nih.govnih.gov The "aza" chemical motif is characteristic of a class of potent DNMT inhibitors, such as 5-Aza-2'-deoxycytidine (5-Aza-CdR). nih.govnih.gov
While direct studies on this compound as a DNMT inhibitor are not prominent, the presence of the aza- group suggests a potential for this mechanism of action. The effects of established aza-nucleoside inhibitors provide a framework for the potential cellular consequences. Treatment of cells with 5-Aza-CdR leads to significant biological effects, including:
Cytotoxicity and Growth Inhibition: 5-Aza-CdR inhibits the proliferation of various cell lines, including neuronal cells. nih.govnih.gov
Cell Cycle Arrest: The compound is known to induce cell cycle arrest, with reports of arrest in both the S phase and G₂ phase, which are common responses to DNA damage. nih.govnih.gov
Apoptosis: Treatment with 5-Aza-CdR can enhance late-stage apoptosis (programmed cell death). nih.gov
Downregulation of DNMTs: The inhibitor has been shown to cause a down-regulation in the expression of DNMT1 and DNMT3A proteins. nih.gov
These cellular effects stem from the incorporation of the aza-nucleoside into DNA, which traps DNMT enzymes, leading to their degradation and a genome-wide loss of methylation. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that plays a critical role in the catabolism of monoamine neurotransmitters, particularly dopamine (B1211576). researchgate.netscbt.com Elevated levels of MAO-B in the brain are associated with neurodegenerative disorders like Parkinson's disease, as the breakdown of dopamine by MAO-B generates oxidative stress through the production of hydrogen peroxide. researchgate.netnih.gov Therefore, selective inhibition of MAO-B is a key therapeutic strategy to increase dopamine levels and provide neuroprotection. nih.govmdpi.com
The indole (B1671886) nucleus, a core component of the aza-oxindole structure, is a well-established pharmacophore for potent and selective MAO-B inhibitors. nih.govnih.gov Numerous indole-based derivatives have been synthesized and shown to effectively inhibit MAO-B. For instance, a series of indole-substituted benzothiazoles were developed as novel, selective, and reversible MAO-B inhibitors. nih.gov The most active compound from this series demonstrated a half-maximal inhibitory concentration (IC₅₀) of 28 nM for MAO-B, with no significant activity against the MAO-A isoform. nih.gov The reversibility of these inhibitors is a desirable trait, potentially leading to a safer profile compared to irreversible inhibitors. nih.gov Given the proven success of the indole scaffold, this compound and its analogs represent a promising area for the discovery of new MAO-B inhibitors for neurodegenerative diseases.
Table 3: MAO-B Inhibitory Activity of Selected Indole Analogs
| Compound | Target | IC₅₀ | Selectivity | Reference |
|---|---|---|---|---|
| Compound 5b (Indole-substituted benzothiazole) | MAO-B | 28 nM | >357-fold vs MAO-A | nih.gov |
| Compound S5 (Pyridazinobenzylpiperidine) | MAO-B | 0.203 µM | 19-fold vs MAO-A | mdpi.com |
| HMC (from Daldinia fissa) | MAO-B | 3.23 µM | ~4-fold vs MAO-A | mdpi.com |
Tubulin Polymerization Inhibition
The azaindole scaffold, a core component of this compound, is recognized for its role in inhibiting microtubule dynamics. nih.gov Derivatives of azaindole have been identified as cell-permeable, microtubule-depolymerizing agents. nih.gov In vitro studies have demonstrated that these compounds can inhibit tubulin polymerization in a dose-dependent manner. nih.gov
The mechanism of action for many of these indole-based inhibitors involves binding to the colchicine (B1669291) site on β-tubulin. mdpi.com This interaction disrupts the formation of microtubules, which are essential for cell division, leading to an arrest of the cell cycle in the G2/M phase. nih.gov For instance, two azaindole derivatives, CM01 and CM02, were shown to selectively compete with colchicine for tubulin binding, confirming their interaction at this specific site. nih.gov This activity is not limited to azaindoles; various indole derivatives, including arylthioindoles and 2,3-diarylindoles, also function as inhibitors of tubulin polymerization. mdpi.comnih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the indole nucleus can significantly influence the inhibitory potency. For example, a methoxy (B1213986) group at the C-6 position of certain indole derivatives was found to be important for inhibiting cell growth. nih.gov The potent effects of these compounds have been observed across a range of human cancer cell lines, including those that are multidrug-resistant. nih.gov
Table 1: Tubulin Polymerization Inhibition by Indole and Azaindole Analogs This table is for informational purposes only and is not exhaustive.
| Compound Class | Specific Analog | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|---|
| Quinoline-Indole Derivative | Analog St. 43 | 2.09 | mdpi.com |
| Quinoline-Indole Derivative | Analog St. 42 | 2.54 | mdpi.com |
| Arylthioindole | Compound 24 | 2.0 | mdpi.com |
| Arylthioindole | Compound 25 | 4.5 | mdpi.com |
| 6- and 7-heterocyclyl-1H-indole | Compound 1k | 0.58 ± 0.06 | nih.gov |
| Indole Derivative | Compound 5m | 0.37 ± 0.07 | nih.gov |
| 2,3-Diarylindole Derivative | Compound 21 | 0.15 ± 0.07 | nih.gov |
Neuroprotective and Neurotoxic Potential
The hydroxyindole structure, present in this compound, is associated with significant neuroprotective properties, primarily through its antioxidant activity. nih.gov Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key factor in neuronal damage and the progression of neurodegenerative diseases. mdpi.com Phenolic compounds, including hydroxyindoles, can act as potent antioxidants due to their ability to donate hydrogen or electrons, thereby neutralizing harmful free radicals. mdpi.com
Studies on various hydroxyindole analogs have demonstrated their capacity to protect neuronal cells from oxidative stress-induced apoptosis and mitochondrial dysfunction. nih.gov For instance, in in vitro models using human neuroblastoma SH-SY5Y cells, indole-based compounds have shown the ability to preserve cell viability and reduce cell mortality when challenged with hydrogen peroxide (H₂O₂), a common inducer of oxidative stress. nih.gov This protective effect is linked to the compounds' ability to scavenge ROS and mitigate the downstream cellular damage that leads to cell death. nih.gov The presence of the hydroxyl group on the indole ring is a critical feature for this antioxidant capacity. mdpi.com Furthermore, certain hydroxyindoles have been shown to protect against neuronal damage by counteracting inflammation and mitochondrial stress. nih.gov
The regulation of extracellular glutamate (B1630785) levels is critical for normal synaptic function, and its dysregulation is implicated in various neurological disorders. Glial glutamate transporters, such as GLT-1 (EAAT2), are primarily responsible for clearing glutamate from the synaptic cleft. mdpi.com While direct evidence for this compound modulating these transporters is limited, compounds with aza- and oxo-moieties have been shown to influence cellular processes that can affect transporter expression.
For example, the DNA methyltransferase inhibitor 5-aza-2-deoxycytidine, an aza-analog, can epigenetically modulate gene expression. nih.gov Studies have shown that combining this compound with dexamethasone (B1670325) can enhance GLT-1 expression in cerebellar glia, suggesting that DNA methylation plays a role in suppressing the expression of this transporter. nih.gov This indicates a potential, albeit indirect, mechanism by which aza-compounds could influence the glutamate system. The neuronal glutamate transporter EAAC1, which is also involved in glutamate homeostasis, plays a role in modulating synaptic excitation and inhibition. elifesciences.org The modulation of these transporters is a key therapeutic strategy, as activators of GLT-1 have been shown to be effective in models of inflammatory pain by reducing microglial activation and upregulating transporter expression in the hippocampus and anterior cingulate cortex. mdpi.com
6-hydroxydopamine (6-OHDA), a hydroxylated analog of dopamine, serves as a widely used neurotoxin to model Parkinson's disease in experimental settings. elsevier.es Its neurotoxic mechanisms are primarily linked to its structural similarity to catecholamines, which allows it to be selectively taken up into dopaminergic neurons via dopamine and norepinephrine (B1679862) transporters. researchgate.net
Once inside the neuron, 6-OHDA exerts its toxicity through two main pathways that can act synergistically:
Generation of Reactive Oxygen Species (ROS): 6-OHDA readily auto-oxidizes, a process that generates highly toxic ROS, including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. jneurosci.orgresearchgate.net This leads to significant oxidative stress, causing widespread damage to cellular components and triggering apoptotic cell death pathways. researchgate.netjneurosci.org
Mitochondrial Dysfunction: 6-OHDA is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I and Complex IV. jneurosci.orgnih.gov This inhibition impairs cellular energy production (ATP synthesis) and can lead to a collapse of the mitochondrial membrane potential, further exacerbating oxidative stress and initiating apoptosis. jneurosci.orgnih.gov
The combination of overwhelming oxidative stress and severe mitochondrial impairment ultimately leads to the degeneration and death of dopaminergic neurons. elsevier.esnih.gov
Other Biological Activities
Oxindole derivatives have demonstrated significant in vitro potential as antiglycation agents. ingentaconnect.comresearchgate.net Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, which leads to the formation of Advanced Glycation End-products (AGEs). researchgate.net The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, aging, and various chronic diseases. researchgate.net
A range of synthetic oxindole derivatives have been evaluated for their ability to inhibit the formation of AGEs, showing varying degrees of activity. ingentaconnect.comresearchgate.net In one study, a series of 3-substituted oxindoles exhibited IC₅₀ values ranging from 150.4 to 856.7 µM. researchgate.net The most potent compound in this series, 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one, had an IC₅₀ of 150.4 ± 2.5 µM, which was superior to the standard inhibitor, rutin (B1680289) (IC₅₀ = 294.5 ± 1.50 µM). ingentaconnect.comresearchgate.net Structure-activity relationship analyses suggest that the nature and position of substituents on the aromatic ring attached to the oxindole core play a crucial role in determining the antiglycation potency. ingentaconnect.com
Table 2: In Vitro Antiglycation Activity of Selected Oxindole Derivatives This table is for informational purposes only and is not exhaustive.
| Compound Name | IC50 (µM) ± SEM | Reference |
|---|---|---|
| 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 150.4 ± 2.5 | researchgate.neteurekaselect.com |
| 3-[(4-Nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 194.4 ± 2.8 | researchgate.net |
| 3-[(4-Methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 267.6 ± 5.4 | researchgate.net |
| 3-[(4-Methylphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 284.8 ± 5.3 | researchgate.net |
| Rutin (Standard) | 294.5 ± 1.50 | researchgate.neteurekaselect.com |
| 3-[(3-Nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 379.3 ± 1.1 | researchgate.net |
Antimicrobial and Antitubercular Activities
The therapeutic potential of oxindole scaffolds and their nitrogen-containing analogs, known as aza-oxindoles, has been a subject of significant interest in the field of medicinal chemistry. While specific studies on this compound are not extensively documented in publicly available research, the antimicrobial and antitubercular properties of analogous compounds provide valuable insights into their potential efficacy.
A variety of indole derivatives have demonstrated notable antimicrobial activity. For instance, certain novel indole derivatives incorporating 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879), and hydrazinecarbothioamide moieties have been synthesized and evaluated for their efficacy against a panel of microorganisms. These compounds have shown a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against strains such as Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov Notably, an indole-triazole derivative, designated as compound 3d, emerged as a particularly promising lead for both antibacterial and antifungal applications. nih.gov
Furthermore, the antimicrobial potential of 7-azaindole (B17877) derivatives has been explored. Studies have indicated that 2-pyridyl-6-azaindoles exhibit a broad spectrum of antibacterial activity, often surpassing that of their corresponding indole analogs. pjsir.org Research into pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives has also revealed potential antimicrobial agents against various Gram-positive and Gram-negative organisms. pjsir.org
In the context of antitubercular activity, the indole framework is considered a privileged structure. nih.gov A diverse array of functionalized indole derivatives, including simple indoles, fused indoles, and isatin derivatives, have been reported to possess activity against Mycobacterium tuberculosis (MTB). nih.gov For example, a series of 5-nitrofuran-triazole conjugates were synthesized and screened for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. One compound from this series demonstrated a promising MIC value of 0.25 μg/ml. nih.gov
The following table summarizes the antimicrobial and antitubercular activities of selected indole and aza-indole analogs.
| Compound Class | Organism(s) | Activity (MIC) | Reference |
| Indole-triazole, -thiadiazole, -carbothioamide derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | nih.gov |
| 5-Nitrofuran-triazole conjugates | Mycobacterium tuberculosis H37Rv | 0.25 µg/mL (for compound 8e) | nih.gov |
| 2-Pyridyl-6-azaindoles | Various bacteria | Broad spectrum | pjsir.org |
Antiviral and Antifungal Activities
The exploration of aza-oxindole analogs extends to their potential antiviral and antifungal properties. While direct evidence for this compound is limited, the broader class of indole and oxindole derivatives has shown promise in these areas.
In terms of antiviral research, various heterocyclic analogs of known antiviral agents have been synthesized and tested. For instance, heterocyclic analogs of the antirhinoviral compound Win 54954 were evaluated for their in vitro activity against human rhinovirus type 14 (HRV-14). nih.gov This highlights the general interest in modifying core heterocyclic structures to discover new antiviral agents.
Regarding antifungal activity, numerous studies have demonstrated the potential of indole and oxindole derivatives. A series of 3-indolyl-3-hydroxy oxindole derivatives were synthesized and assessed for their inhibitory effects against five plant pathogenic fungi: Rhizoctonia solani, Pyricularia oryzae, Colletotrichum gloeosporioides, Botrytis cinerea, and Bipolaris maydis. nih.gov Many of these compounds exhibited moderate to excellent antifungal activities, with some showing broad-spectrum effects comparable or superior to commercial fungicides. nih.gov
Additionally, indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated significant antifungal activity against Candida albicans and Candida krusei, with MIC values as low as 3.125 µg/mL. nih.gov This underscores the potential of incorporating azole functionalities into the indole scaffold to enhance antifungal properties.
The table below presents a summary of the antiviral and antifungal activities observed for various indole and oxindole analogs.
| Compound Class | Target | Activity | Reference |
| Heterocyclic analogs of Win 54954 | Human rhinovirus type 14 | In vitro activity observed | nih.gov |
| 3-Indolyl-3-hydroxy oxindole derivatives | Plant pathogenic fungi | Moderate to excellent | nih.gov |
| Indole-triazole and -thiadiazole derivatives | Candida albicans, Candida krusei | MIC as low as 3.125 µg/mL | nih.gov |
Anxiogenic and Sedative Effects
Research on a 5-fluoro-2-oxindole has demonstrated its potential to inhibit anxiety-like behaviors. bohrium.com This particular analog was shown to have both antinociceptive and anxiolytic effects in a mouse model of neuropathic pain. bohrium.com These findings suggest that the oxindole core can be a valuable scaffold for the development of agents with anxiolytic properties.
Furthermore, the fusion of heterocyclic rings to a core structure is a common strategy in the design of compounds with central nervous system activity. For example, novel annulated pyrrolo pjsir.orgnih.govbenzodiazepines, which are polycyclic systems, have been synthesized and evaluated for their anticonvulsant, sedative, and anxiolytic activities. mdpi.com One derivative, a triazolopyrrolo[2,1-c] pjsir.orgnih.govbenzodiazepin-8-one, exhibited significant sedative and anxiolytic effects in mouse models. mdpi.com
A study on a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative, another complex heterocyclic system, also demonstrated anxiolytic-like activity in the hole-board test. mdpi.com The proposed mechanism for this effect involves the serotonergic system, highlighting the diverse pathways through which such compounds can exert their neurological effects. mdpi.com
The following table summarizes the anxiolytic and sedative effects observed for analogs of this compound.
| Compound/Analog Class | Effect | Model/Test | Reference |
| 5-Fluoro-2-oxindole | Anxiolytic-like | Neuropathic pain model in mice | bohrium.com |
| Annulated pyrrolo pjsir.orgnih.govbenzodiazepines | Sedative and anxiolytic | Pentobarbital-induced hypnotic model and elevated plus maze in mice | mdpi.com |
| 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative | Anxiolytic-like | Hole-board test in mice | mdpi.com |
Mechanistic Investigations at the Cellular and Molecular Levels
Signaling Pathway Modulation (e.g., Mitochondrial Pathway, Inflammatory Pathways)
There is no available research data detailing the modulation of specific signaling pathways, such as mitochondrial or inflammatory pathways, by 6-Hydroxy-5-aza-2-oxindole.
Protein Binding Interactions
Specific protein binding partners and interaction profiles for this compound have not been identified or reported in the scientific literature.
Gene Expression and Epigenetic Modifications (e.g., DNA Demethylation)
There are no studies available that describe the effects of this compound on gene expression patterns or its potential role in epigenetic modifications like DNA demethylation.
Cellular Homeostasis and Stress Response (e.g., ER stress)
The impact of this compound on cellular homeostasis or its involvement in cellular stress responses, such as endoplasmic reticulum (ER) stress, has not been documented in published research.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Analysis of Ligand-Protein Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of a ligand with a protein of interest. Studies on various oxindole (B195798) and azaindole derivatives have utilized molecular docking to explore their interactions with numerous biological targets. However, no specific molecular docking studies detailing the ligand-protein interactions of 6-Hydroxy-5-aza-2-oxindole have been found in the public domain.
Characterization of the active site and the binding modes of a ligand are critical outcomes of molecular docking simulations. This involves identifying the specific pocket within a protein where the ligand binds and the geometry of this interaction. For many related indole (B1671886) and oxindole compounds, researchers have successfully characterized these features, providing insights into their mechanism of action. Unfortunately, such characterizations are not available for this compound.
Successful binding of a ligand to a protein is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and van der Waals forces. Identifying the key amino acid residues involved in these interactions is a primary goal of molecular docking analysis. While this information is available for many related heterocyclic compounds, a specific list of key interacting residues for this compound with any particular protein target is absent from the current body of scientific literature.
Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. These simulations are crucial for validating the results of molecular docking and for obtaining a more accurate estimation of binding affinity. Research on analogous compounds often employs MD simulations to assess the stability of the predicted binding poses. A search of the literature did not yield any studies that have applied MD simulations to investigate the conformational stability or binding affinity of this compound.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are valuable for determining various electronic properties, such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution, which are important for understanding a molecule's reactivity and interaction capabilities. While DFT has been applied to study the properties of related compounds like 6-chloro-2-oxindole, specific DFT calculations detailing the electronic properties of this compound are not documented.
Free Energy Landscape Analysis
Free energy landscape (FEL) analysis, often derived from molecular dynamics simulations, helps in understanding the different conformational states a molecule or a complex can adopt and the energetic barriers between these states. This analysis can reveal the most stable binding conformations and potential unbinding pathways. No published research was found that includes a free energy landscape analysis for this compound.
In Silico ADME/Tox Predictions
In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are computational methods used early in the drug discovery process to forecast the pharmacokinetic and toxicological properties of a compound. These predictions help in prioritizing candidates for further development. While numerous studies report in silico ADME/Tox profiles for a wide range of oxindole and indole derivatives, specific predictive data for this compound from a research and development perspective is not available in the reviewed literature.
Derivatives, Analogs, and Hybrid Molecules of 6 Hydroxy 5 Aza 2 Oxindole
Design and Synthesis of Novel Scaffolds with Modified Azaindole/Oxindole (B195798) Frameworks
The modification of the fundamental azaindole/oxindole framework is a key strategy in the design of novel therapeutic agents. These modifications aim to enhance binding affinity to biological targets, improve pharmacokinetic properties, and explore new chemical space. The synthesis of such novel scaffolds often involves multi-step reaction sequences, leveraging both classical and modern synthetic methodologies.
A significant approach to modifying the oxindole core involves intramolecular cyclization reactions. For instance, a method for synthesizing functionalized 6-hydroxy-2-oxindole derivatives has been developed through a phenoxide-mediated cyclization. This process involves an intramolecular cross-dehydrogenative coupling of N-(3-hydroxy)monoanilide of maleic esters, which proceeds via a base-promoted phenoxide cyclization followed by aerobic oxidation. This strategy allows for the introduction of various substituents on the oxindole ring, leading to a diverse library of compounds.
The azaindole scaffold, a bioisostere of indole (B1671886), offers opportunities for modulating physicochemical properties such as solubility and pKa. The 5-aza isomer, in particular, shares strong homology with 5-hydroxy indoles, which are metabolites of several important biomolecules. nih.gov Synthetic strategies for constructing the azaindole core are varied and include methods like the Fischer indole synthesis, Bartoli synthesis, and transition-metal-mediated cross-coupling reactions. organic-chemistry.org These methods provide access to a range of substituted azaindoles that can serve as building blocks for more complex molecules. A protecting-group-free, two-step route starting from chloroamino-N-heterocycles has been established, involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization to yield a broad range of aza- and diazaindoles. mdpi.com
The strategic design of novel scaffolds often involves computational modeling to predict the binding of a molecule to its target. By understanding the structure-activity relationships, chemists can design modifications that enhance the desired biological activity.
Pyrazole-Oxindole Conjugates and Hybrids
The conjugation of a pyrazole (B372694) moiety to the oxindole scaffold has emerged as a fruitful strategy for developing potent therapeutic agents, particularly in the realm of oncology. Pyrazole derivatives themselves exhibit a wide spectrum of biological activities, and their combination with the oxindole core can lead to synergistic effects and multi-target engagement. rwth-aachen.demssm.edu
The synthesis of pyrazole-oxindole conjugates is often achieved through condensation reactions. A common method involves the reaction of a 5-aminopyrazole with an N-substituted isatin (B1672199), leading to the formation of a pyrazole-oxindole hybrid system. rwth-aachen.de Another approach is the Knoevenagel condensation of a pyrazole-4-carbaldehyde with an oxindole, which has been successfully employed to generate a series of conjugates. nih.gov
These hybrid molecules have demonstrated significant biological activities. For example, a series of pyrazole-oxindole conjugates were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Several of these compounds exhibited potent cytotoxicity and were found to inhibit tubulin polymerization, a key process in cell division. nih.gov Another study reported the synthesis of novel pyrazole-oxindole conjugates that induced apoptosis in human cancer cells. researchgate.net The mechanism of action for some of these conjugates involves the disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase. nih.gov
| Compound | Synthetic Method | Biological Activity | Mechanism of Action |
|---|---|---|---|
| Pyrazole-oxindole hybrid systems | Condensation of 5-aminopyrazoles with N-substituted isatin rwth-aachen.de | Anticancer activity rwth-aachen.de | Not specified |
| Four-ring scaffold pyrazole-oxindole conjugates | Knoevenagel condensation nih.gov | Significant cytotoxicity against human cancer cell lines nih.gov | Inhibition of tubulin assembly, disruption of microtubule network, G2/M phase cell cycle arrest nih.gov |
| 5-methyl-3-((3-(1-phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)indolin-2-one | Refluxing 2-oxindoles with 1,3-diaryl-1H-pyrazole-4-carbaldehydes researchgate.net | Most cytotoxic against Jurkat cells with a CC50 of 4.36 +/- 0.2 μM researchgate.net | Induces apoptosis researchgate.net |
Spirocyclic Oxindole Systems and Their Therapeutic Relevance
Spirocyclic oxindoles are a fascinating class of compounds characterized by a spiro center at the C3 position of the oxindole ring. This unique three-dimensional architecture imparts conformational rigidity and provides a scaffold for the precise spatial arrangement of functional groups, making them attractive candidates for drug discovery. rsc.org Spirooxindoles are found in a number of natural products and have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
The synthesis of spirocyclic oxindoles can be achieved through various synthetic strategies, often involving cycloaddition reactions. The inherent reactivity of the C3 position of the oxindole core makes it an ideal site for the construction of the spirocyclic system.
The therapeutic relevance of spirocyclic oxindoles is vast. They have been investigated as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. By disrupting this interaction, spirooxindoles can reactivate the tumor suppressor functions of p53. Furthermore, spiro-thiazolidine derivatives have been explored for their diverse biological activities, including antimicrobial and antioxidant effects. nih.gov The incorporation of a thiazolidine (B150603) ring into a spirocyclic framework with an oxindole moiety can lead to compounds with enhanced biological profiles.
| Spiro System | Therapeutic Target/Application | Example of Activity |
|---|---|---|
| General Spirooxindoles | Anticancer, Antimicrobial, Antiviral rsc.org | Inhibition of p53-MDM2 interaction |
| Spiro-thiazolidines | Antimicrobial, Antioxidant nih.gov | DPPH radical scavenging activity nih.gov |
Development of Multi-Targeted Agents
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to the development of multi-targeted agents, single molecules designed to interact with two or more distinct biological targets. The oxindole and azaindole scaffolds are well-suited for the design of such agents due to their ability to be extensively functionalized and their inherent affinity for various biological targets, particularly protein kinases.
Oxindole-based derivatives have been successfully developed as multi-kinase inhibitors. For example, sunitinib, an oxindole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers. The design of novel oxindole-based multi-target agents often involves the hybridization of the oxindole core with other pharmacophores known to interact with specific targets. For instance, the combination of an oxindole scaffold with a pyridyl group has led to the discovery of potent dual FLT3/CDK2 kinase inhibitors. mdpi.com
The azaindole framework has also been extensively utilized in the design of kinase inhibitors. nih.gov The ability of the azaindole nitrogen to form hydrogen bonds can be exploited to enhance binding to the hinge region of protein kinases. The development of multi-target antidepressants has also explored azaindole derivatives, with compounds showing affinity for serotonin (B10506) and dopamine (B1211576) receptors and transporters. This multi-target approach can potentially lead to more effective treatments with improved side-effect profiles.
The development of multi-targeted agents requires a deep understanding of the structural biology of the targets and the principles of medicinal chemistry. By strategically combining different pharmacophoric elements onto a central scaffold like 6-hydroxy-5-aza-2-oxindole, it is possible to create novel therapeutics with enhanced efficacy.
Preclinical Studies: in Vitro and in Vivo Evaluations
Cell-Based Assays for Efficacy and Selectivity
No publicly available data exists on the evaluation of 6-Hydroxy-5-aza-2-oxindole in cell-based assays to determine its efficacy and selectivity against specific biological targets.
Enzyme Immunoassays and Biochemical Profiling
Information regarding the biochemical profile of this compound or its characterization through enzyme immunoassays is not available in the current scientific literature.
Animal Models for Pharmacological Efficacy
There are no published in vivo studies using animal models to assess the pharmacological efficacy of this compound.
Metabolic Fate and Toxicity from a Research Perspective
Biotransformation Pathways
There are no available research studies that delineate the biotransformation pathways of 6-Hydroxy-5-aza-2-oxindole. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not present in the surveyed literature. As such, its metabolic fate in biological systems remains uncharacterized.
Cellular Toxicity Mechanisms
Specific cellular toxicity mechanisms for this compound, including its potential for DNA methyltransferase trapping, have not been documented in published research. While other azacitidine-based molecules are known to interact with DNA methyltransferases, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.
Safety Profile in Preclinical Models
A preclinical safety profile for this compound is not available in the public research domain. Toxicological studies in animal models, which are essential for determining a compound's safety, have not been reported. Therefore, no data can be provided on this topic.
Analytical Methodologies in Research on 6 Hydroxy 5 Aza 2 Oxindole
Chromatographic Techniques for Separation and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of oxindole (B195798) derivatives from complex mixtures, such as biological samples or reaction media. The versatility of HPLC allows for various configurations, including different column chemistries and detection methods, to achieve optimal resolution and sensitivity.
In research involving related indole (B1671886) compounds, such as 6-hydroxy-5-methoxyindole-2-carboxylic acid, a quantitative method using HPLC with fluorometric detection has been developed. medicaljournalssweden.se This approach is highly specific, as the fluorescence detection is contingent on the carboxylic acid group being in the 2-position of the indole ring, thereby avoiding interference from decarboxylated indoles. medicaljournalssweden.se For the analysis of this related compound in urine, a reversed-phase column was utilized with an aqueous eluent containing a high concentration of methanol (B129727), which permitted the direct injection of small volumes of crude urine. medicaljournalssweden.se
For other analogs like 5-fluoro-2-oxindole, HPLC methods using UV detection (at 214 nm) have been established. liberty.edu Method development for this compound involved testing both isocratic (non-gradient) and gradient elution protocols to achieve consistent separation of the analyte from solvent peaks. liberty.edu An optimized isocratic method with a 65:35 ratio of deionized water to acetonitrile (B52724) proved effective for consistent detection. liberty.edu These examples highlight the common strategies in developing robust HPLC methods for the analysis of oxindole-based structures.
Table 1: Examples of HPLC Conditions for Analysis of Related Indole/Oxindole Compounds
| Parameter | Method for 6-hydroxy-5-methoxyindole-2-carboxylic acid medicaljournalssweden.se | Method for 5-fluoro-2-oxindole liberty.edu |
|---|---|---|
| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Column | Not specified | C18 |
| Mobile Phase | Aqueous eluent with high methanol concentration | 65:35 deionized H₂O (0.1% TFA) : Acetonitrile (0.1% TFA) |
| Flow Rate | Not specified | 1 mL/min |
| Detection | Fluorometric | UV Absorbance at 214 nm |
| Method Type | Not specified | Isocratic |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, UV-Vis in research context)
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of molecules like 6-Hydroxy-5-aza-2-oxindole.
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. In the study of the related 6-hydroxy-5-methoxyindole-2-carboxylic acid, its presence in urine was confirmed by mass spectrometry. medicaljournalssweden.se For this analysis, the compound was first derivatized through trimethylsilylation to increase its volatility for Gas Chromatography-Mass Spectrometry (GC-MS). medicaljournalssweden.se The trimethylsilyl (B98337) derivative of the purified urinary compound yielded a mass spectrum consistent with that of the synthetic standard, confirming its identity. medicaljournalssweden.se The derivatized compound showed a molecular ion at m/e=423. medicaljournalssweden.se
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. While specific NMR data for this compound is not detailed in the provided sources, analysis of related structures like 3-hydroxy-oxindole and 6-chloro-5-(2-chloroethyl) oxindole demonstrates its application. researchgate.netresearchgate.net Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide information on the chemical environment of each atom, allowing for the complete assignment of the molecular structure. For instance, the ¹H NMR spectrum of a purified 3-hydroxy-oxindole was compared to that of a chemically synthesized standard to confirm its structure. researchgate.net
UV-Vis Spectroscopy is used to study the electronic transitions within a molecule and is characteristic of its chromophoric system. The UV absorption spectrum of a compound is influenced by its structure and the solvent in which it is dissolved. For example, research on indole and 5-hydroxyindole (B134679) in the gas phase shows distinct absorption spectra that are used to study their electronic relaxation dynamics. researchgate.net The UV absorption spectrum of 2-hydroxy-6-nitronaphthaldehyde, another complex aromatic structure, showed absorption bands at 295 and 340 nm in acetonitrile. researchgate.net For a novel compound like this compound, UV-Vis spectroscopy would be used to determine its maximum absorption wavelengths (λmax), providing preliminary data for its identification and for setting up detection parameters in HPLC.
Table 2: Spectroscopic Data for a Related Indole Compound
| Technique | Compound Analyzed | Key Finding | Reference |
|---|---|---|---|
| GC-MS | Bis-TMS-derivative of 6-hydroxy-5-methoxyindole-2-carboxylic acid | Molecular ion observed at m/e=423, confirming identity. | medicaljournalssweden.se |
| ¹H NMR | 3-hydroxy-oxindole | Spectrum of purified compound matched the synthesized standard. | researchgate.net |
| UV-Vis | Indole (gas phase) | Used to study electronic relaxation dynamics. | researchgate.net |
Immunoassays and Cellular Staining Techniques
While chromatographic and spectroscopic methods focus on the chemical properties of a molecule, immunoassays and cellular staining techniques are employed to study its biological activity and localization within cells.
Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. These assays are known for their high sensitivity and specificity. While specific immunoassays developed for this compound are not described in the literature, the general principle would involve generating antibodies that specifically recognize the this compound structure. These antibodies could then be used in formats like ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the compound in biological fluids or tissue extracts.
Cellular Staining Techniques are used to visualize the compound or its effects within cells. This could involve fluorescently labeling the compound itself to track its uptake and subcellular localization using fluorescence microscopy. Alternatively, if the compound has a specific biological target, techniques like immunocytochemistry or immunohistochemistry could be used. These methods use antibodies to detect changes in the expression or localization of target proteins within cells or tissues, respectively, upon treatment with the compound. For example, in vitro bioactivity assays, such as the Cell Counting Kit-8 (CCK-8) assay, have been used to evaluate the antiproliferative effects of other 5-hydroxyindole derivatives on cancer cell lines. mdpi.com Such assays, while not staining techniques, are often complemented by microscopic methods to observe cellular morphology changes.
Historical Context and Evolution of Research on Azaindole and Oxindole Chemistry
Key Discoveries and Milestones in Oxindole (B195798) and Azaindole Synthesis and Application
The journey into the chemistry of oxindoles and azaindoles is marked by significant discoveries that have expanded their synthetic accessibility and functional applications. The oxindole scaffold, chemically known as 1,3-dihydro-2H-indol-2-one, is a privileged structure found in numerous natural products and pharmacologically active compounds. nih.govrsc.org Early research focused on classical condensation reactions to build the core structure. semanticscholar.org A major leap forward came with the advent of transition-metal-catalyzed cross-coupling reactions. nih.gov The Mizoroki–Heck reaction, discovered in the 1970s, provided a foundational method for carbon-carbon bond formation, which was later adapted for intramolecular cyclizations to form the oxindole ring. nih.gov
Further milestones in oxindole synthesis include the development of palladium-catalyzed α-arylation of amides, a powerful method for constructing the five-membered ring. organic-chemistry.org In recent decades, a significant focus has been on the catalytic enantioselective synthesis of 3,3-disubstituted oxindoles, as the stereochemistry at the C-3 position is often crucial for biological activity. nih.govacs.orgresearchgate.netnih.gov This has led to the development of sophisticated methods involving chiral catalysts, tandem reactions, and diversity-oriented synthesis to create libraries of complex oxindoles. acs.orgnih.gov
Azaindoles, or pyrrolopyridines, are bioisosteres of indoles where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. pharmablock.comnih.gov This modification can significantly alter physicochemical properties, making them valuable in medicinal chemistry. pharmablock.comresearchgate.net The synthesis of azaindoles has presented unique challenges due to the electron-deficient nature of the pyridine ring. researchgate.netresearchgate.net Key milestones in their synthesis include the adaptation of classical indole (B1671886) syntheses like the Fischer and Bartoli methods. researchgate.net More recently, transition-metal-catalyzed reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, have become indispensable for constructing the azaindole core and for its subsequent functionalization. organic-chemistry.orgrsc.orgnih.govrsc.org The development of rhodium-catalyzed C-H activation and annulation has also provided novel and efficient routes to various azaindole isomers. nih.gov
Prominent Naturally Occurring Oxindole and Azaindole Alkaloids
Nature is a rich source of structurally diverse oxindole and azaindole alkaloids, many of which possess significant biological activities that have inspired further research.
Oxindole Alkaloids: A well-known source of oxindole alkaloids is the plant Uncaria tomentosa, commonly known as Cat's Claw. samento.com.ecicahealth.comebay.com This plant produces two chemotypes, one rich in pentacyclic oxindole alkaloids and the other in tetracyclic ones. samento.com.ecicahealth.com Prominent pentacyclic alkaloids include mitraphylline, isomitraphylline, pteropodine, isopteropodine, speciophylline, and uncarine F. samento.com.ecmdpi.comnih.gov The major tetracyclic oxindole alkaloids found in this species are rhynchophylline and isorhynchophylline. samento.com.ecmdpi.com Other notable naturally occurring oxindoles include alstonisine, isolated from the plant Alstonia muelleriana, and indirubin, which has been isolated from human blood and the leaves of Isatis tinctoria. nih.govresearchgate.net
Azaindole Alkaloids: Compared to oxindoles, azaindoles are rarer in nature. pharmablock.com They are predominantly found in marine organisms, particularly sponges and tunicates. mdpi.commdpi.com A significant class of marine azaindole alkaloids are the variolins, including Variolin B, which were isolated from the Antarctic sponge Kirkpatrickia variolosa. mdpi.comnih.gov Another group of marine-derived (aza)indole alkaloids are the meridianins, which also exhibit potent biological activities. mdpi.com Guitarrins A-D are examples of 7-azaindole (B17877) natural products isolated from the marine sponge Guitarra fimbriata. nih.gov The unique structures and potent activities of these marine alkaloids have made them attractive targets for total synthesis and analog development. mdpi.comresearchgate.net
Evolution of Synthetic Strategies and Research Focus
The field of oxindole and azaindole chemistry has evolved significantly, shifting from isolation and basic synthesis to the development of highly sophisticated and efficient synthetic methodologies aimed at drug discovery and materials science. researchgate.netnih.govresearchgate.net
Initially, the synthesis of oxindoles relied on multi-step sequences with often harsh reaction conditions. The modern era of oxindole synthesis is characterized by the pursuit of efficiency and stereocontrol. juniperpublishers.com Key evolutionary trends include:
Transition-Metal Catalysis: The use of palladium, copper, rhodium, and gold catalysts has revolutionized the construction of the oxindole core and its derivatives, enabling reactions under milder conditions with greater functional group tolerance. nih.govorganic-chemistry.org
Asymmetric Catalysis: A major focus has been the development of enantioselective methods to control the C-3 stereocenter, which is critical for the biological function of many oxindoles. acs.orgnih.gov This has led to a plethora of catalytic asymmetric additions to isatins and other related strategies. nih.gov
Diversity-Oriented Synthesis (DOS): Strategies have been developed to rapidly generate libraries of structurally diverse oxindoles, particularly spirocyclic and bis-spirocyclic systems, from common intermediates for high-throughput screening. nih.govthieme-connect.com
C-H Functionalization: More recent strategies focus on the direct functionalization of C-H bonds, offering more atom-economical and efficient routes to complex derivatives. nih.gov
The synthesis of azaindoles has followed a similar evolutionary path. Early methods were often limited in scope and efficiency. researchgate.net The evolution of synthetic strategies includes:
Modernization of Classical Methods: Improving the scope and efficiency of reactions like the Bartoli and Fischer indole syntheses for azaindole targets. researchgate.net
Cross-Coupling Reactions: The widespread application of palladium- and copper-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) has become a cornerstone for building the azaindole skeleton from appropriately substituted pyridines. organic-chemistry.orgnih.gov
Regioselective Functionalization: As all four isomers of azaindole (4-, 5-, 6-, and 7-azaindole) are of interest, significant effort has been dedicated to developing regioselective methods for their synthesis and subsequent functionalization. researchgate.netorganic-chemistry.orgrsc.org For instance, site-selective palladium-catalyzed reactions on dihalopyridines allow for the controlled synthesis of specific isomers like 5-aza and 6-azaindoles. organic-chemistry.org
Synthesis of Aza-oxindoles: The synthesis of aza-oxindoles, the direct structural analogs of oxindoles, has also advanced. researchgate.netacs.orgnih.gov Methods have been developed for various isomers, such as the synthesis of 6-azaoxindoles via hydrogenation and cyclization of a substituted nitropyridine precursor. researchgate.net The Knoevenagel condensation is a key reaction used to synthesize substituted 3-benzylidene-5-aza-2-oxindoles. researchgate.net
The research focus has concurrently shifted from mere structural elucidation of natural products to a purpose-driven approach. In medicinal chemistry, azaindoles are recognized as "privileged structures" and indole bioisosteres, leading to their incorporation into molecules designed to target specific biological pathways, particularly as kinase inhibitors in cancer therapy. pharmablock.comnih.govnih.gov Similarly, the development of synthetic routes to functionalized 6-hydroxy-2-oxindoles, via methods like phenoxide cyclization and subsequent oxidation, highlights the drive to create specific derivatives with potential therapeutic applications. acs.org
Future Directions and Therapeutic Outlook for 6 Hydroxy 5 Aza 2 Oxindole Analogs
Development of More Potent and Selective Therapeutic Agents
The quest for enhanced therapeutic efficacy with minimal off-target effects is a central theme in drug discovery. For 6-hydroxy-5-aza-2-oxindole analogs, future efforts will concentrate on meticulous structure-activity relationship (SAR) studies to yield compounds with superior potency and selectivity.
The azaindole framework is a recognized privileged structure in medicinal chemistry, known to modulate potency and physicochemical properties. The introduction of a nitrogen atom into the indole (B1671886) ring, as seen in the 5-aza-2-oxindole core, can significantly influence the molecule's interaction with biological targets. A primary strategy will involve the systematic modification of substituents at various positions of the this compound nucleus. For instance, in the broader class of 7-azaindole (B17877) derivatives, substitutions at the 1, 3, and 5 positions have been shown to be critical for anticancer activity. Similar explorations for the 5-aza-2-oxindole scaffold are warranted.
Kinases represent a major class of targets for oxindole (B195798) and azaindole-based inhibitors. The development of sunitinib, a multi-kinase inhibitor with an oxindole core, underscores the potential of this scaffold. Future research will likely focus on designing this compound analogs that selectively target specific kinases implicated in diseases like cancer. For example, derivatives of the related oxindole scaffold have shown potent inhibitory activity against kinases such as FLT3, CDK2, VEGFR, and FGFR1. By strategically modifying the side chains of the this compound core, it may be possible to achieve high selectivity for a single kinase or a desired polypharmacological profile.
Moreover, the hybridization of the this compound moiety with other pharmacologically active fragments is a promising approach. This strategy has been successfully employed with other heterocyclic systems to create synergistic effects and enhance potency.
| Compound Class | Key Findings | Reference |
| Oxindole-based pyridyl derivatives | Demonstrated potent dual inhibition of FLT3 and CDK2 kinases. | |
| 7-azaindole scaffold | Led to the development of potent and selective ULK1/2 inhibitors with IC50 values < 25 nM. | |
| Substituted-(Z)-3-benzylidine-5-aza-2-oxindole derivatives | Designed as potential anti-inflammatory agents. |
Exploration of Novel Pharmacological Targets
While kinases are a well-established target class for aza-oxindole derivatives, the versatility of the this compound scaffold allows for the exploration of a wider range of pharmacological targets.
One such area of interest is epigenetics. The structurally related compound 5-aza-2'-deoxycytidine (decitabine) is a known inhibitor of DNA methyltransferase, an enzyme crucial for epigenetic regulation. Given the "aza" component in the this compound structure, it is plausible that its analogs could be designed to target enzymes involved in epigenetic modifications. This could open up new therapeutic avenues in cancer and other diseases characterized by aberrant gene silencing.
Another promising area is infectious diseases. For example, certain 4-azaindole-2-piperidine derivatives have been investigated as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. This suggests that the broader azaindole scaffold can be adapted to target proteins essential for the survival of pathogens. Future research could involve screening libraries of this compound analogs against a panel of microbial and viral targets.
Furthermore, the unique three-dimensional structure of spiro-oxindoles, which can be synthesized from the oxindole core, has made them privileged chemotypes for antiviral drug development. This opens up the possibility of developing spirocyclic derivatives of this compound as potential antiviral agents.
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
| DNA Methyltransferases | Structural similarities to known epigenetic drugs like decitabine. | Cancer, Genetic Disorders |
| Parasitic Enzymes | Demonstrated activity of related azaindoles against infectious agents. | Chagas Disease, Malaria |
| Viral Proteins | The success of spiro-oxindoles as antiviral scaffolds. | HIV, Dengue, Influenza |
| Cyclooxygenases | Known anti-inflammatory properties of some aza-heterocycle conjugates. | Inflammatory Diseases |
Application of Advanced Synthetic Methodologies
The efficient and versatile synthesis of novel this compound analogs is crucial for driving drug discovery efforts. Modern synthetic organic chemistry offers a powerful toolkit to create diverse libraries of these compounds for biological screening.
Recent advances in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, have become indispensable for the functionalization of heterocyclic cores. These methods allow for the precise introduction of a wide range of substituents onto the aza-oxindole scaffold, which is essential for fine-tuning the pharmacological properties of the analogs. For instance, an efficient two-step route to azaindoles has been developed involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization.
C-H activation is another powerful strategy that enables the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. The application of C-H activation techniques to the this compound core could significantly streamline the synthesis of novel derivatives.
Furthermore, the development of novel cyclization strategies is key to constructing the core aza-oxindole ring system. One reported method for synthesizing functionalized 6-hydroxy-2-oxindole derivatives involves a base-promoted phenoxide cyclization. Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate reactions and improve yields in the synthesis of related aza-heterocycles.
| Synthetic Methodology | Application in Aza-oxindole Synthesis | Potential Advantages |
| Metal-Catalyzed Cross-Coupling | Introduction of diverse substituents for SAR studies. | High efficiency and functional group tolerance. |
| C-H Activation | Direct functionalization of the aza-oxindole core. | Increased atom economy and step efficiency. |
| Novel Cyclization Reactions | Construction of the core heterocyclic scaffold. | Access to novel and complex aza-oxindole structures. |
| Microwave-Assisted Synthesis | Acceleration of key synthetic steps. | Reduced reaction times and improved yields. |
Strategies for Overcoming Challenges in Drug Development
The journey of a promising compound from the laboratory to the clinic is fraught with challenges, including issues related to pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and drug resistance.
Improving the pharmacokinetic profile of this compound analogs will be a key focus. The introduction of the nitrogen atom in the aza-oxindole scaffold can already favorably impact properties like aqueous solubility. Further optimization can be achieved through various formulation strategies, such as the use of solubilizing agents, solid lipid nanoparticles, and nanoemulsions. Additionally, medicinal chemistry approaches, such as the incorporation of specific functional groups, can be employed to enhance metabolic stability and oral bioavailability.
Drug resistance is a major hurdle in cancer therapy. One strategy to overcome this is the development of multi-target inhibitors, which can simultaneously block several signaling pathways, making it more difficult for cancer cells to develop resistance. The this compound scaffold is well-suited for the design of such multi-kinase inhibitors. Another approach is to develop compounds that are effective against resistant forms of a target protein. This requires a deep understanding of the resistance mechanisms at a molecular level, which can be aided by structural biology and computational modeling.
For compounds like decitabine, which is rapidly inactivated by cytidine (B196190) deaminase, a strategy to overcome this is co-administration with an inhibitor of this enzyme. Similar strategies could be explored for this compound analogs if they are found to be susceptible to rapid metabolic inactivation.
Integration of Artificial Intelligence and Computational Approaches in Drug Design
The integration of artificial intelligence (AI) and computational methods is revolutionizing the drug discovery process, making it faster, more efficient, and more cost-effective. These approaches are particularly valuable for the design and optimization of novel compounds like this compound analogs.
In silico screening of virtual libraries of this compound derivatives against various biological targets can help to identify promising hit compounds before committing to costly and time-consuming laboratory synthesis. Molecular docking studies can predict the binding modes of these analogs within the active site of a target protein, providing valuable insights for rational drug design.
Machine learning and AI algorithms can be trained on existing SAR data to build predictive models for the biological activity and pharmacokinetic properties of new, unsynthesized compounds. This can help to prioritize the synthesis of the most promising candidates. Generative AI models are even being used for de novo drug design, where the AI creates entirely new molecular structures with desired properties.
Furthermore, computational tools can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates at an early stage, helping to identify and mitigate potential liabilities before they lead to late-stage failures.
The synergy between computational and experimental approaches will be crucial for unlocking the full therapeutic potential of the this compound scaffold. As our understanding of the biology of this unique heterocyclic system grows, and as our tools for designing and synthesizing new analogs become more sophisticated, we can expect to see the emergence of novel and effective therapies based on this promising chemical framework.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Hydroxy-5-aza-2-oxindole, and how can researchers optimize yield and purity?
- Methodology : The compound can be synthesized via hydrogenation of oxime intermediates using Pd/C catalysts (10% w/w) under acidic conditions . Alternative routes include Mannich reactions with secondary amines and formaldehyde for functionalization . Optimization involves adjusting reaction time, temperature, and catalyst loading. Characterization should use NMR (¹H/¹³C), HPLC (≥95% purity), and mass spectrometry to confirm structure and purity .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodology : Use a combination of spectroscopic and chromatographic methods:
- NMR : Confirm regioselectivity and hydrogen bonding in the oxindole core.
- HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted intermediates).
- X-ray crystallography : Resolve ambiguities in stereochemistry for novel derivatives .
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
- Methodology : Conduct dose-response studies across multiple cell lines or in vivo models to validate bioactivity. For example, discrepancies in antioxidant efficacy (e.g., DPPH radical scavenging vs. lipid peroxidation inhibition) may arise from assay-specific conditions (pH, solvent polarity). Replicate experiments under standardized protocols and perform meta-analyses of existing data .
Advanced Research Questions
Q. How to design a systematic literature review on this compound, ensuring coverage of primary sources and recent advances?
- Methodology :
- Database selection : Use SciFinder, PubMed, and Web of Science with keywords like "5-aza-oxindole derivatives" and "oxindole synthesis." Exclude non-peer-reviewed sources (e.g., commercial websites).
- Inclusion criteria : Prioritize studies published in the last 5 years (2020–2025) with full experimental details. Use citation tracking to identify seminal works .
- Data extraction : Tabulate synthetic routes, bioactivity data, and structural analogs for comparative analysis .
Q. What experimental strategies can elucidate the role of this compound in modulating oxidative stress pathways?
- Methodology :
- In vitro models : Use H₂O₂-induced oxidative stress in neuronal or hepatic cell lines. Measure markers like ROS (via DCFH-DA fluorescence), glutathione levels, and mitochondrial membrane potential .
- In silico docking : Predict interactions with targets like Keap1-Nrf2 or NADPH oxidase using AutoDock Vina or Schrödinger Suite .
- Mechanistic validation : Knockdown/overexpress target proteins (e.g., via CRISPR) to confirm pathway involvement .
Q. How to address reproducibility challenges in synthesizing this compound derivatives?
- Methodology :
- Detailed protocols : Document catalyst activation (e.g., Pd/C pre-treatment with HCl), solvent drying (molecular sieves for DMSO), and inert atmosphere requirements .
- Batch-to-batch analysis : Use statistical tools (e.g., RSD ≤5% for HPLC peak areas) to assess consistency.
- Open-science practices : Share raw spectral data and reaction logs via repositories like Zenodo .
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
- Methodology :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict solubility and bioavailability.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study tautomerism (e.g., keto-enol equilibrium) and electronic properties .
- ADMET prediction : Tools like SwissADME or ADMETlab2.0 can forecast toxicity and metabolic stability .
Data Presentation and Analysis Guidelines
- Raw data management : Store spectra, chromatograms, and crystallography files in standardized formats (e.g., JCAMP-DX for NMR) .
- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons. Report effect sizes and confidence intervals .
- Visualization : Use heatmaps for SAR studies or forest plots for meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
